molecular formula C18H22N2O2 B7571094 N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide

N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide

Cat. No. B7571094
M. Wt: 298.4 g/mol
InChI Key: XYRUCNSPSUGVMA-UHFFFAOYSA-N
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Description

N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide, also known as MPF, is a synthetic compound that has gained significant attention in recent years due to its potential use in scientific research. MPF is a selective agonist for the μ-opioid receptor and has shown promising results in various studies related to pain management and addiction treatment.

Mechanism of Action

N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide acts as a selective agonist for the μ-opioid receptor, which is a G protein-coupled receptor. Upon binding to the receptor, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide activates the G protein, which in turn activates downstream signaling pathways. The activation of the μ-opioid receptor by N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide results in the inhibition of neurotransmitter release, including the release of substance P and glutamate, which are involved in pain perception. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide also activates the reward system in the brain, leading to the release of dopamine, which is involved in addiction.
Biochemical and Physiological Effects:
N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been shown to have potent analgesic effects in various animal models of pain. It has also been shown to reduce withdrawal symptoms in animal models of opioid addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been shown to have fewer side effects compared to traditional opioids, such as morphine, including respiratory depression and constipation. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has also been shown to have a lower potential for abuse and addiction compared to traditional opioids.

Advantages and Limitations for Lab Experiments

N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective agonist for the μ-opioid receptor, which makes it a useful tool to study the role of the receptor in pain perception and addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has also been shown to have fewer side effects compared to traditional opioids, which makes it a safer alternative for lab experiments. However, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has some limitations for lab experiments. It is a synthetic compound that may not fully mimic the effects of endogenous opioids. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide also has a short half-life, which may limit its efficacy in some experiments.

Future Directions

There are several future directions for research on N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide. One direction is to study the long-term effects of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide on pain management and addiction treatment. Another direction is to study the interaction between N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide and other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, the development of new analogs of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide with improved potency and selectivity for the μ-opioid receptor may lead to the discovery of new treatments for pain and addiction.

Synthesis Methods

The synthesis of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide involves the reaction of N-methyl-4-piperidone with 3-bromophenylacetic acid to form the intermediate product, which is then subjected to a Suzuki coupling reaction with 2-furancarboxylic acid. The final product, N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide, is obtained after purification through column chromatography. The synthesis method has been optimized to yield high purity and high yield of N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide.

Scientific Research Applications

N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to be a potent and selective agonist for the μ-opioid receptor, which is involved in pain perception and addiction. N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide has been used in various studies related to pain management, addiction treatment, and neurobiology. It has also been used as a tool to study the role of μ-opioid receptors in the brain and the mechanism of action of opioids.

properties

IUPAC Name

N-methyl-N-(1-methylpiperidin-4-yl)-3-phenylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2/c1-19-11-8-15(9-12-19)20(2)18(21)17-16(10-13-22-17)14-6-4-3-5-7-14/h3-7,10,13,15H,8-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYRUCNSPSUGVMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)N(C)C(=O)C2=C(C=CO2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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